Methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate
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Overview
Description
Methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate is an organic compound with the molecular formula C12H9NO5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups such as hydroxyl, nitroso, and ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate typically involves the nitration of methyl naphthalene-2-carboxylate followed by reduction and subsequent hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and reducing agents such as iron or tin in hydrochloric acid for the reduction step.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Methyl 3-oxo-4-nitrosonaphthalene-2-carboxylate.
Reduction: Methyl 3-hydroxy-4-aminonaphthalene-2-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and nitroso groups can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can further interact with cellular components.
Comparison with Similar Compounds
- Methyl 3-hydroxy-2-naphthoate
- Methyl 4-nitro-2-naphthoate
- Methyl 3-amino-4-nitrosonaphthalene-2-carboxylate
Comparison: Methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
144481-23-2 |
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Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-nitrosonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9NO4/c1-17-12(15)9-6-7-4-2-3-5-8(7)10(13-16)11(9)14/h2-6,14H,1H3 |
InChI Key |
FQXSOMJROOSMJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)N=O |
Origin of Product |
United States |
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